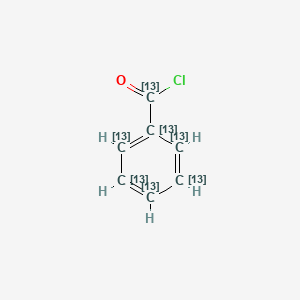
Benzoyl Chloride-13C7
Vue d'ensemble
Description
Benzoyl Chloride-13C7: is a labeled compound of benzoyl chloride, where seven carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in research and analytical applications to trace and study chemical reactions and pathways. Benzoyl chloride itself is an organochlorine compound with the formula C7H5ClO. It is a colorless, fuming liquid with an irritating odor, consisting of a benzene ring with an acyl chloride substituent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl chloride-13C7 can be synthesized using isotopically labeled benzotrichloride (C6H5CCl3) and water or benzoic acid. The reactions are as follows:
Using Water: [ \text{C6H5CCl3} + \text{H2O} \rightarrow \text{C6H5COCl} + 2 \text{HCl} ]
Using Benzoic Acid: [ \text{C6H5CCl3} + \text{C6H5CO2H} \rightarrow 2 \text{C6H5COCl} + \text{HCl} ]
Industrial Production Methods: Industrially, benzoyl chloride is produced by the chlorination of benzaldehyde or benzyl alcohol. The process involves the use of chlorine gas and a catalyst such as iron trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Benzoyl chloride reacts with water to form benzoic acid and hydrochloric acid: [ \text{C6H5COCl} + \text{H2O} \rightarrow \text{C6H5COOH} + \text{HCl} ]
Esterification: It reacts with alcohols to form esters: [ \text{C6H5COCl} + \text{ROH} \rightarrow \text{C6H5COOR} + \text{HCl} ]
Amidation: It reacts with amines to form amides: [ \text{C6H5COCl} + \text{RNH2} \rightarrow \text{C6H5CONHR} + \text{HCl} ]
Friedel-Crafts Acylation: It undergoes Friedel-Crafts acylation with aromatic compounds to form benzophenones: [ \text{C6H5COCl} + \text{C6H6} \rightarrow \text{C6H5COC6H5} + \text{HCl} ]
Common Reagents and Conditions:
- Water for hydrolysis.
- Alcohols for esterification.
- Amines for amidation.
- Aromatic compounds and a Lewis acid catalyst (e.g., aluminum chloride) for Friedel-Crafts acylation.
Major Products:
- Benzoic acid from hydrolysis.
- Esters from esterification.
- Amides from amidation.
- Benzophenones from Friedel-Crafts acylation .
Applications De Recherche Scientifique
Chemistry: Benzoyl Chloride-13C7 is used as a tracer in studying reaction mechanisms and pathways. It helps in understanding the dynamics of chemical reactions by tracking the labeled carbon atoms.
Biology and Medicine: In biological research, it is used to study metabolic pathways and enzyme kinetics. It helps in identifying the role of specific enzymes in metabolic processes.
Industry: In the pharmaceutical industry, it is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies. It is also used in the production of dyes, perfumes, and resins .
Mécanisme D'action
Benzoyl Chloride-13C7 exerts its effects through its reactive acyl chloride group. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as water, alcohols, and amines. This reactivity is utilized in various chemical reactions, including hydrolysis, esterification, and amidation. The labeled carbon atoms allow researchers to trace the compound through different reaction pathways and study the molecular targets and mechanisms involved .
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: The non-labeled version of Benzoyl Chloride-13C7.
Benzaldehyde: An aldehyde derivative of benzene.
Benzoic Acid: The carboxylic acid derivative of benzene.
Benzyl Alcohol: The alcohol derivative of benzene.
Uniqueness: this compound is unique due to the presence of isotopically labeled carbon atoms, which makes it particularly useful in research applications. The labeled carbon atoms provide a means to trace the compound through various chemical and biological processes, offering insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-BNUYUSEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













